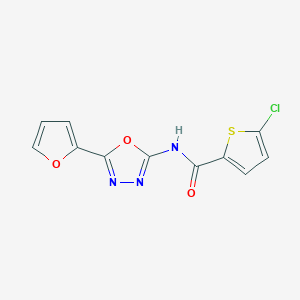

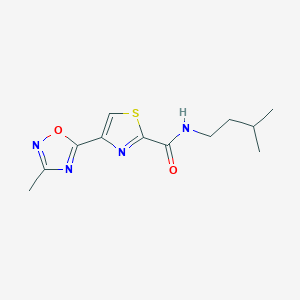

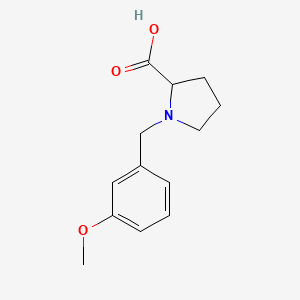

N-(3-(difluoromethoxy)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(difluoromethoxy)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, also known as DFTZ, is a novel tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Difluoromethylation Reactions

Fluoroform (CHF₃) is an ideal reagent for difluoromethylation reactions. However, its low reactivity has limited its applications. Recent research has introduced a continuous flow difluoromethylation protocol on sp³ carbons using fluoroform as a reagent . This method enables direct Cα-difluoromethylation of protected α-amino acids, leading to efficient synthesis routes. Notably, this approach has been successfully applied to produce eflornithine, an active pharmaceutical ingredient.

Functional Dyes

The compound’s structure, with its difluoromethoxy and phenyl moieties, lends itself to dye development. Researchers have synthesized modular and functional phenyl boronic acid (PBA)-containing BODIPY dyes by merging the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety . These dyes find applications in fluorescence imaging, sensors, and bioassays.

Quinoxaline Synthesis

An efficient one-step approach involves propylphosphonic anhydride (T3P®)-mediated oxidation–condensation or condensation reactions for synthesizing functionalized quinoxalines. These quinoxalines result from the interaction of different condensing partners with ortho-phenylene diamines (o-PDs) under mild conditions . Quinoxalines have diverse applications in materials science, pharmaceuticals, and organic electronics.

properties

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2-(4-methylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-10-5-7-12(8-6-10)23-21-14(20-22-23)15(24)19-11-3-2-4-13(9-11)25-16(17)18/h2-9,16H,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYNTBOGDLNTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=CC=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(difluoromethoxy)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B3019973.png)

![2,4-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide](/img/structure/B3019977.png)

![2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B3019979.png)

![N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B3019990.png)